Cas no 1804728-52-6 (Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate)

Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate
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- インチ: 1S/C8H7F3N2O2/c1-15-8(14)4-5(9)3(6(10)11)2-13-7(4)12/h2,6H,1H3,(H2,12,13)
- InChIKey: GENKVEOCHSPSEQ-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=O)OC)C(N)=NC=C1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 65.2
Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029067595-1g |
Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate |
1804728-52-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate 関連文献
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Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylateに関する追加情報
Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate: A Comprehensive Overview
Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate, identified by the CAS number 1804728-52-6, is a chemically synthesized compound with significant potential in various industrial and research applications. This compound belongs to the class of pyridine derivatives, which are widely recognized for their versatile properties in organic synthesis and material science. The structure of this compound is characterized by a pyridine ring with substituents at positions 2, 3, 4, and 5, including an amino group, a methyl ester, a fluorine atom, and a difluoromethyl group. These functional groups contribute to its unique chemical reactivity and physical properties.
The synthesis of Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate involves multi-step organic reactions, often utilizing fluorination techniques to introduce the fluorine atoms at specific positions on the pyridine ring. Recent advancements in fluorination chemistry have enabled more efficient and selective methods for constructing such complex structures. For instance, the use of electrophilic fluorination agents or transition metal-catalyzed coupling reactions has been reported in the literature to enhance the yield and purity of this compound.
One of the most notable applications of this compound lies in its role as an intermediate in pharmaceutical research. The presence of multiple functional groups makes it an ideal candidate for exploring new drug candidates targeting various therapeutic areas. For example, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antimicrobial activities. Moreover, its methyl ester group can be readily converted into other functional groups, such as acids or amides, through simple chemical transformations, further expanding its utility in drug design.
In addition to pharmaceutical applications, Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate has also found relevance in agrochemicals. Its ability to interact with biological systems makes it a promising candidate for developing new pesticides or herbicides. Recent research has focused on optimizing its bioavailability and stability under environmental conditions to enhance its effectiveness as an agricultural chemical.
The physical properties of this compound are also worth mentioning. It has a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and ethyl acetate. These characteristics make it suitable for use in organic synthesis reactions that require precise control over solubility and reactivity.
From a structural perspective, the pyridine ring serves as a rigid framework that facilitates specific molecular interactions. The amino group at position 2 imparts basicity, while the fluorinated groups at positions 4 and 5 introduce electron-withdrawing effects, enhancing the compound's overall reactivity. These features make it an attractive substrate for further functionalization in research settings.
In conclusion, Methyl 2-amino-5-(difluoromethyl)-4-fluoropyridine-3-carboxylate stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure and versatile functional groups position it as a key intermediate in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, its significance in the field of organic chemistry is expected to grow further.
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